Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate is a synthetic compound characterized by a complex structure that includes a piperidine ring and an imidazole moiety. This compound is of interest in both chemical synthesis and medicinal chemistry due to its potential pharmacological properties. The compound's IUPAC name reflects its intricate structure, which combines various functional groups that may interact with biological systems.
This compound can be classified as an imidazole derivative, which is part of a larger class of nitrogen-containing heterocycles. It has been identified in various databases, including PubChem, where it is cataloged under the identifier 1421485-53-1. The presence of both piperidine and imidazole groups suggests potential applications in drug design and development due to their known biological activities.
The synthesis of ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate typically involves the following steps:
For industrial applications, similar synthetic routes are employed but optimized for larger-scale production. Techniques such as continuous flow reactors may be utilized to enhance yield and purity while ensuring consistent product quality.
The molecular formula for ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate is . The structural representation reveals:
The InChI string for this compound is InChI=1S/C14H23N3O2/c1-3-19-14(18)11-16-7-4-13(5-8-16)10-17-9-6-15-12(17)2/h6,9,13H,3-5,7-8,10-11H2,1-2H3
, which encodes its detailed structural information.
Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate can participate in several chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate primarily involves interactions with biological targets through its functional groups. The piperidine ring may facilitate binding to receptors or enzymes, while the imidazole moiety could participate in hydrogen bonding or coordination with metal ions in biological systems. Factors such as pH, temperature, and the presence of other compounds can significantly influence these interactions.
Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate is expected to exhibit:
The compound's chemical properties include:
Relevant data on these properties can be obtained from experimental studies or computational predictions.
Ethyl 2-(4-((2-methyl-1H-imidazol-1-y)methyl)piperidin-1-y)acetate has several applications:
These applications underscore the importance of this compound in both academic research and industrial contexts.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: